molecular formula C11H11ClO2 B8164448 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene

1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene

Cat. No.: B8164448
M. Wt: 210.65 g/mol
InChI Key: JJTDFWJBRNCRFG-UHFFFAOYSA-N
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Description

1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, an ethynyl group, and a 2-(2-methoxyethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene can be synthesized through a multi-step process involving the following key steps:

    Ethynylation: The addition of an ethynyl group to the benzene ring.

    Etherification: The attachment of the 2-(2-methoxyethoxy) group to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution.

    Addition Reactions: The ethynyl group can participate in addition reactions with various reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Addition Reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the chlorine atom.

    Addition Reactions: Products with additional groups attached to the ethynyl group.

    Oxidation and Reduction Reactions: Products with altered oxidation states.

Scientific Research Applications

1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in reactions with nucleophiles, while the chlorine atom can undergo substitution reactions. The 2-(2-methoxyethoxy) group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

    1-Chloro-2-ethynylbenzene: Similar structure but lacks the 2-(2-methoxyethoxy) group.

    1-Chloro-4-ethynylbenzene: Similar structure but lacks the 2-(2-methoxyethoxy) group.

Properties

IUPAC Name

1-chloro-4-ethynyl-2-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-3-9-4-5-10(12)11(8-9)14-7-6-13-2/h1,4-5,8H,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTDFWJBRNCRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C#C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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